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Compound of Interest

Compound Name: Lotucaine

Cat. No.: B1675248

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism
of action, and structure-activity relationship of lidocaine, a cornerstone of modern local
anesthesia.

Discovery and History of Anesthetic Use

Lidocaine, initially named Xylocaine, was first synthesized in 1943 by the Swedish chemist Nils
Lofgren.[1] His colleague, Bengt Lundgvist, conducted the initial anesthesia experiments on
himself. The anesthetic properties of this new compound were a significant improvement over
the existing local anesthetics of the time, such as procaine.[2][3] Marketed since 1949,
lidocaine offered a faster onset of action, a longer duration of anesthesia, and a better safety
profile.[4]

The clinical applications of lidocaine rapidly expanded. It became widely used for local
anesthesia in dental and surgical procedures through infiltration, nerve blocks, and topical
application.[2][4] Beyond its role in pain management, lidocaine was also identified as a class
Ib antiarrhythmic agent, effective in treating ventricular arrhythmias.[4] Today, it remains an
essential medicine and is available in various formulations, including over-the-counter topical
pain relievers.[4]

Physicochemical and Pharmacokinetic Properties
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The efficacy and clinical profile of lidocaine are underpinned by its physicochemical and

pharmacokinetic properties.

Property

Value

Chemical Name

2-(diethylamino)-N-(2,6-
dimethylphenyl)acetamide

Molecular Formula

C14H22N20

234.34 g/mol (base)[5], 288.81 g/mol

Molecular Weight (hydrochloride monohydrate)[6]
Melting Point 66-69°C[5]

Boiling Point 180-182°C at 0.53 kPa[5]

pKa 7.7 - 7.8[6][7]

LogP 244

Water Solubility

Insoluble (base)[6], Soluble (hydrochloride)[6]

Elimination Half-life

1.5 to 2 hours (intravenous bolus)[8]

Primarily in the liver by CYP3A4 to active

Metabolism (monoethylglycinexylidide) and inactive
metabolites.[4][8]
) Approximately 90% as metabolites and less
Excretion

than 10% unchanged in urine.[8]

Protein Binding

60% to 80% to alphai acid glycoprotein.[4]

Toxicological Data

The following table summarizes the available toxicological data for lidocaine. It is important to
note that these values can vary depending on the animal model and experimental conditions.
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) Route of
Lethal Dose (LD50) Value Species . .
Administration

) 459 mg/kg (non-fasted
Oral (hydrochloride) Rat Oral
female)[8]

214 mg/kg (fasted

Oral (hydrochloride) female)[s] Rat Oral
Oral (hydrochloride) 317 mg/kgl3] Rat Oral
Oral (hydrochloride) 292 mg/kg[1] Rat Oral
Intravenous 25 mg/kg[9] Rat Intravenous
Intravenous 21 mg/kg[2] Rat Intravenous
Intravenous 15 mg/kg[2] Mouse Intravenous

Synthesis of Lidocaine

The synthesis of lidocaine is a well-established process in medicinal chemistry, typically
achieved in two main steps from 2,6-dimethylaniline.

Step 1: Synthesis of a-chloro-2,6-dimethylacetanilide

 In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid. Acommon
ratio is approximately 7 grams of 2,6-dimethylaniline to 50 mL of glacial acetic acid.[10]

« To this solution, add chloroacetyl chloride (approximately 1.1 equivalents).[11] The addition
should be done carefully, as the reaction is exothermic.

o Warm the reaction mixture on a steam bath to between 40-50°C for about 10 minutes to
ensure the reaction goes to completion.[10][11]

o After warming, allow the solution to cool. Then, add a solution of sodium acetate in water
(e.g., 1 gram of sodium acetate in 100 mL of water).[10]

o Cool the mixture in an ice bath to precipitate the a-chloro-2,6-dimethylacetanilide.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/label/2018/006488s097lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2018/006488s097lbl.pdf
https://materie-prime.farmalabor.it/sds_completa/01387_en.pdf
https://materie-prime.farmalabor.it/sds_completa/20880_en.pdf
https://cdn.pfizer.com/pfizercom/products/material_safety_data/PZ00157.pdf
https://editor.fresenius-kabi.us/SDSSheets/US-PH-Xylocaine_and_Xylocaine_MPF-March_2024-SDS.pdf
https://editor.fresenius-kabi.us/SDSSheets/US-PH-Xylocaine_and_Xylocaine_MPF-March_2024-SDS.pdf
https://www.cerritos.edu/chemistry/chem_212/Documents/Lab/10_lidocaine.pdf
https://home.sandiego.edu/~khuong/chem302L/Handouts/Lidocaine_handout_Su07.pdf
https://www.cerritos.edu/chemistry/chem_212/Documents/Lab/10_lidocaine.pdf
https://home.sandiego.edu/~khuong/chem302L/Handouts/Lidocaine_handout_Su07.pdf
https://www.cerritos.edu/chemistry/chem_212/Documents/Lab/10_lidocaine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Collect the solid product by vacuum filtration using a Buchner funnel.
e Wash the collected solid with cold water to remove any remaining acetic acid and salts.
 Air-dry the purified a-chloro-2,6-dimethylacetanilide.

Step 2: Synthesis of Lidocaine (a-(N,N-diethylamino)-2,6-dimethylacetanilide)

In a round-bottom flask, dissolve the a-chloro-2,6-dimethylacetanilide from the previous step
in toluene (e.g., 25 mL of toluene).[10]

e Add at least three molar equivalents of diethylamine to the toluene solution.[10]

o Reflux the reaction mixture for approximately 90 minutes. The progress of the reaction can
be monitored by thin-layer chromatography (TLC).

» After the reflux is complete, allow the mixture to cool to room temperature.
o Transfer the reaction mixture to a separatory funnel and wash it with water.

o Extract the organic layer with 3 M hydrochloric acid. This will protonate the lidocaine, moving
it to the aqueous layer.

o Separate the acidic aqueous layer and cool it in an ice bath.

» Make the aqueous layer strongly basic by adding a 30% potassium hydroxide or sodium
hydroxide solution. This will deprotonate the lidocaine, causing it to precipitate.

o Extract the lidocaine free base into an organic solvent such as pentane or ether.

e Wash the organic layer with water, dry it over an anhydrous drying agent (e.g., sodium
carbonate), and then remove the solvent by evaporation to yield crude lidocaine.

e The crude lidocaine can be further purified by recrystallization from a suitable solvent like
hexanes.[11]
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Caption: Workflow for the two-step synthesis of lidocaine.

Mechanism of Action

Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated
sodium channels in the neuronal cell membrane.[7] By blocking these channels, lidocaine
inhibits the ionic fluxes necessary for the initiation and conduction of nerve impulses.[7]

Lidocaine, a weak base, exists in both ionized and un-ionized forms at physiological pH. The
un-ionized form is lipid-soluble and can diffuse across the neuronal membrane into the
axoplasm.[7] Once inside the cell, the molecule equilibrates, and the ionized form binds to the
intracellular portion of the voltage-gated sodium channel.[7] This binding is state-dependent,
with a higher affinity for the open and inactivated states of the channel than for the closed state.
[12][13] This "use-dependent" blockade is more pronounced in rapidly firing neurons, which are
often involved in pain signaling.

By stabilizing the inactivated state of the sodium channel, lidocaine prevents the channel from
returning to the resting closed state, thereby blocking the propagation of action potentials and
preventing the transmission of pain signals to the brain.[7]
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Caption: Mechanism of lidocaine's action on voltage-gated sodium channels.
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Structure-Activity Relationship (SAR)

The anesthetic activity of lidocaine and its analogs is closely tied to their molecular structure,
which can be divided into three main components: a lipophilic aromatic ring, an intermediate
amide linkage, and a hydrophilic tertiary amine.

 Lipophilic Aromatic Ring: The 2,6-dimethyl substitution on the phenyl ring is crucial for
activity.[14] These ortho-methyl groups are thought to protect the amide linkage from
hydrolysis by plasma esterases, contributing to lidocaine's longer duration of action
compared to ester-linked anesthetics like procaine.[15] Modifications to the aromatic ring that
alter its lipophilicity can impact both potency and duration of action. Generally, increased
lipophilicity leads to higher potency.[4]

e Intermediate Amide Linkage: The amide bond in lidocaine is more stable to hydrolysis than
the ester bond found in older local anesthetics.[15] This stability is a key factor in its longer
half-life and reduced potential for producing allergic reactions associated with the
metabolites of ester-type anesthetics (e.g., para-aminobenzoic acid).

o Hydrophilic Tertiary Amine: The tertiary amine group is essential for the anesthetic action.
This group is ionizable, and its pKa determines the proportion of ionized and un-ionized
forms at physiological pH. The un-ionized form is necessary for membrane penetration, while
the ionized form is responsible for binding to the sodium channel receptor.[15] The nature of
the alkyl substituents on the amine can influence the drug's lipophilicity and potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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